molecular formula C8H6N2O5S B3331112 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid CAS No. 78278-04-3

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid

Cat. No.: B3331112
CAS No.: 78278-04-3
M. Wt: 242.21 g/mol
InChI Key: VPLDSHJSVVGKKJ-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid is a heterocyclic compound featuring a quinazoline backbone with sulfonic acid and ketone functional groups. The sulfonic acid is likely derived from hydrolysis of the sulfonyl chloride group, a common reaction in sulfonate synthesis.

Properties

IUPAC Name

2,4-dioxo-1H-quinazoline-6-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5S/c11-7-5-3-4(16(13,14)15)1-2-6(5)9-8(12)10-7/h1-3H,(H,13,14,15)(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLDSHJSVVGKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The quinazoline scaffold and its derivatives are widely studied for biological and chemical applications. Below is a detailed comparison of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid with analogous compounds:

Substituent-Specific Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Findings
This compound -SO₃H at C6 ~258.21 (estimated) Not explicitly stated (derived from sulfonyl chloride precursor 56044-12-3) High polarity due to sulfonic acid group; potential for ionic interactions in biological systems .
2,4-Dioxo-N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide -SO₂NH-(aryl) at C6 436.44 C000622538 Sulfonamide derivative with demonstrated kinase inhibition activity; used in cancer research .
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid -Ph-F at C3, -COOH at C5 278.22 Not provided Identified as a kynurenine formamidase (KFase) inhibitor with binding affinity of -8.7 kcal/mol; potential insecticidal application .
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid -COOH at C6 222.16 1821028-80-1 Carboxylic acid derivative with utility in further functionalization (e.g., amide coupling) .
N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxamide Phthalazine core, -CO-NH-(aryl) 353.33 Not provided Used as a luminol derivative in bioconjugation studies for PET radiochemistry .

Functional Group Impact on Properties

  • Sulfonic Acid vs. Sulfonamide : The sulfonic acid group confers higher acidity and water solubility compared to the sulfonamide derivative, which may enhance bioavailability in aqueous environments. However, sulfonamides exhibit stronger binding to enzymes (e.g., kinases) due to hydrogen-bonding interactions .
  • Carboxylic Acid vs. Sulfonic Acid : The carboxylic acid derivative (CAS 1821028-80-1) is less polar and more amenable to esterification or amidation, whereas the sulfonic acid is more stable in physiological conditions .
  • Heterocycle Variations : Replacement of the quinazoline core with phthalazine (as in ) alters electron distribution, affecting redox properties and applications in imaging .

Biological Activity

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a quinazoline core with two carbonyl groups and a sulfonic acid group, which contribute to its biological activity. The focus of this article is to explore the biological activities associated with this compound, particularly its role as an inhibitor of Poly ADP-ribose glycohydrolase (PARG), and its implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O4SC_9H_8N_2O_4S with a molecular weight of approximately 242.21 g/mol. The compound's structure can be represented as follows:

IUPAC Name 2,4dioxo1,2,3,4tetrahydroquinazoline6sulfonicacid\text{IUPAC Name }2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonicacid

Research indicates that this compound acts primarily as an inhibitor of PARG. PARG is an enzyme involved in the DNA repair process by hydrolyzing poly(ADP-ribose) chains. Inhibition of this enzyme can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents by preventing the repair of DNA damage caused by these treatments .

Biological Activity

The biological activity of this compound has been investigated through various studies:

Inhibition of PARG

Studies have shown that this compound exhibits significant inhibitory effects on PARG activity. This inhibition can potentiate the effects of DNA-damaging agents used in cancer therapy.

Antitumor Activity

In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines by disrupting DNA repair mechanisms. This makes it a potential candidate for combination therapies in oncology .

Case Studies and Research Findings

Several research findings highlight the efficacy and potential applications of this compound:

  • Study on PARG Inhibition : A study published in Cancer Research reported that treatment with this compound resulted in a significant decrease in PARG activity in cultured cancer cells. The study concluded that combining this inhibitor with conventional chemotherapeutics could enhance tumor cell death .
  • Antitumor Efficacy : Another investigation demonstrated that administering this compound alongside doxorubicin resulted in increased cytotoxicity against breast cancer cells compared to doxorubicin alone. The mechanism was attributed to impaired DNA repair capabilities due to PARG inhibition .

Comparative Analysis with Similar Compounds

A comparison table illustrates the structural similarities and differences between this compound and other quinazoline derivatives:

Compound NameStructural FeaturesUnique Properties
6-Chloroquinazoline-2,4-dioneQuinazoline core with chlorineAntimicrobial activity
2-Hydroxyquinazoline-4-oneHydroxy group at position 2Exhibits anti-inflammatory properties
This compound Two carbonyl groups and sulfonic acid groupInhibitor of PARG

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of sulfonated quinazoline precursors under acidic or catalytic conditions. For example, condensation of 6-sulfonatoquinazoline intermediates with carbonyl donors (e.g., urea or thiourea) in refluxing acetic acid can yield the target compound. Optimization requires adjusting stoichiometric ratios, temperature (e.g., 80–120°C), and catalysts (e.g., p-toluenesulfonic acid) . Purity can be enhanced via recrystallization from ethanol-water mixtures or column chromatography using silica gel and polar eluents.

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm the quinazoline core and sulfonic acid moiety.
  • FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and sulfonic acid (S=O, ~1050–1200 cm⁻¹) functional groups.
  • HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%).
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential irritancy and hygroscopicity:

  • Use PPE (gloves, goggles, lab coats) in a fume hood.
  • Store in airtight, light-protected containers at 2–8°C.
  • Avoid contact with strong oxidizers; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological interactions of this compound?

  • Methodological Answer : Utilize software (AutoDock Vina, Schrödinger Suite) to model binding affinities with target proteins (e.g., enzymes in cancer pathways). Parameterize the sulfonic acid group’s charge and hydrogen-bonding potential. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and compare docking scores with experimental IC₅₀ values to refine models .

Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., antibacterial vs. no activity)?

  • Methodological Answer :

  • Mechanistic Studies : Perform time-kill assays or transcriptomic profiling to identify off-target effects.
  • Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., sulfonic acid position) and test derivatives.
  • Meta-Analysis : Cross-reference experimental conditions (e.g., bacterial strains, pH, solvent polarity) to identify confounding variables .

Q. How can AI-driven experimental design optimize synthesis or data analysis for this compound?

  • Methodological Answer :

  • AI Platforms : Train machine learning models (e.g., random forests) on reaction databases to predict optimal catalysts or solvents.
  • Process Automation : Integrate robotic synthesis with real-time HPLC feedback to iteratively adjust reaction parameters.
  • Data Mining : Use natural language processing (NLP) to extract trends from fragmented literature (e.g., yield correlations with temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid
Reactant of Route 2
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2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid

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